6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline is a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are involved in various cellular processes, including proliferation, survival, and migration. Overexpression of c-Met/HGF has been detected in many human malignancies, making it a significant target for cancer therapy .
Preparation Methods
The synthesis of 6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline involves several stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of triazolotriazine derivatives.
Biology: The compound is used in biological assays to investigate the role of c-Met in cellular processes.
Medicine: As a c-Met inhibitor, it has potential therapeutic applications in the treatment of cancers that overexpress c-Met/HGF.
Mechanism of Action
The mechanism of action of 6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline involves the inhibition of the c-Met receptor tyrosine kinase. By binding to the ATP-binding site of c-Met, the compound prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation, survival, and migration. This inhibition leads to the suppression of tumor growth and metastasis in cancers that overexpress c-Met/HGF .
Comparison with Similar Compounds
Similar compounds to 6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline include other c-Met inhibitors such as:
JNJ-38877605: Another potent c-Met inhibitor with a similar triazolotriazine core.
6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: A structurally related compound with a different substituent on the triazolotriazine core.
6-(Difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline: A compound with a fluorophenyl group instead of a phenyl group.
The uniqueness of this compound lies in its high potency and selectivity for c-Met, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C20H12F2N6 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
6-[difluoro-(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline |
InChI |
InChI=1S/C20H12F2N6/c21-20(22,15-8-9-16-14(11-15)7-4-10-23-16)18-25-26-19-24-12-17(27-28(18)19)13-5-2-1-3-6-13/h1-12H |
InChI Key |
QGSKEQKZHYYCMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3N=C2)C(C4=CC5=C(C=C4)N=CC=C5)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.